molecular formula C9H11NO3 B3267714 Benzyl 2-(aminooxy)acetate CAS No. 46230-31-3

Benzyl 2-(aminooxy)acetate

Cat. No.: B3267714
CAS No.: 46230-31-3
M. Wt: 181.19 g/mol
InChI Key: BTVNXMGKEXOFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(aminooxy)acetate is an organic compound with the molecular formula C9H11NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an aminooxy group attached to an acetate moiety, which is further linked to a benzyl group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(aminooxy)acetate can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with 2-(aminooxy)acetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(aminooxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzyl 2-(aminooxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzyl acetate: Similar in structure but lacks the aminooxy group.

    2-(Aminooxy)acetic acid: Contains the aminooxy group but lacks the benzyl moiety.

    Benzyl alcohol: Shares the benzyl group but differs in functional groups.

Uniqueness: Benzyl 2-(aminooxy)acetate is unique due to the presence of both the benzyl and aminooxy groups, which confer distinct reactivity and applications compared to its analogs. This combination allows for versatile chemical transformations and broad utility in research and industry.

Properties

IUPAC Name

benzyl 2-aminooxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-13-7-9(11)12-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVNXMGKEXOFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302816
Record name Phenylmethyl 2-(aminooxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46230-31-3
Record name Phenylmethyl 2-(aminooxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46230-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-(aminooxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-(aminooxy)acetate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-(aminooxy)acetate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-(aminooxy)acetate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-(aminooxy)acetate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-(aminooxy)acetate
Reactant of Route 6
Benzyl 2-(aminooxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.